molecular formula C24H20N6OS3 B381830 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 315702-30-8

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B381830
CAS No.: 315702-30-8
M. Wt: 504.7g/mol
InChI Key: YTLWXRZAMMFUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a benzothiazole ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole and triazole intermediates, which are then linked through sulfanylmethyl groups

Common reaction conditions include:

    Solvents: Dimethyl sulfoxide (DMSO), methanol, and acetonitrile.

    Catalysts: Palladium on carbon (Pd/C) and copper iodide (CuI).

    Reagents: Sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (TEA).

    Temperature: Reactions are typically carried out at temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazole rings using reagents such as sodium azide (NaN3) or alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C.

    Substitution: NaN3, alkyl halides, and various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylthio)succinic acid: Shares the benzothiazole ring but differs in the presence of a succinic acid moiety.

    2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid: Similar structure but with a butanedioic acid group.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyridin-2-ylmethyl)acetamide: Similar but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.

Uniqueness

The uniqueness of 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions with biological targets and the potential for various applications in research and industry.

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6OS3/c31-22(26-14-17-7-6-12-25-13-17)16-32-23-29-28-21(30(23)18-8-2-1-3-9-18)15-33-24-27-19-10-4-5-11-20(19)34-24/h1-13H,14-16H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWXRZAMMFUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CSC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.